4-Bromo-6-(methoxymethyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYYLONTZTYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer activity by interacting with various cellular targets .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with the bcr-abl t315l mutant, a protein associated with certain types of cancer .
Biochemical Pathways
4-Bromo-6-(methoxymethyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .
Result of Action
Pyrimidine derivatives have been shown to exhibit anticancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires specific reaction conditions .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(methoxymethyl)pyrimidine is involved in several biochemical reactions due to its structural similarity to naturally occurring pyrimidines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), which plays a role in the de novo synthesis of pyrimidines . The nature of these interactions often involves competitive inhibition, where this compound competes with natural substrates for enzyme binding sites.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation of cancer cells by inhibiting key enzymes involved in DNA synthesis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. The compound’s impact on cellular metabolism includes changes in the levels of metabolites involved in nucleotide synthesis and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to the active sites of enzymes like DHODH, inhibiting their activity and thereby reducing the synthesis of pyrimidine nucleotides . This inhibition can lead to a decrease in DNA and RNA synthesis, ultimately affecting cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of nucleotide synthesis and prolonged effects on cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, it can cause adverse effects, including toxicity and damage to rapidly proliferating tissues such as the gastrointestinal tract and bone marrow. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to pyrimidine synthesis and degradation. It interacts with enzymes such as DHODH and orotate phosphoribosyltransferase (OPRT), which are key players in the de novo synthesis of pyrimidine nucleotides . The compound’s effects on metabolic flux include alterations in the levels of intermediates and end products of pyrimidine metabolism, impacting overall cellular nucleotide pools.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . Binding proteins and transporters play a role in its localization and accumulation within specific tissues, influencing its overall bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can enhance its interactions with target enzymes and biomolecules, thereby modulating its biochemical effects.
Biological Activity
4-Bromo-6-(methoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a building block for various pharmaceutical applications, particularly in the development of anticancer and antiviral agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The presence of the bromo and methoxyphenyl groups allows for specific interactions with active sites, potentially leading to enzyme inhibition or receptor modulation. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
Case Studies
- Antitumor Activity : A study found that a series of pyrimidine derivatives exhibited significant cytotoxicity against HeLa and A549 cell lines with IC50 values in the low micromolar range (e.g., IC50 = 4.45 µM for one derivative). This suggests that structural modifications around the pyrimidine core can lead to enhanced antitumor activity .
- Antiviral Potential : In a review focusing on pyrimidines as antiviral agents, it was noted that certain derivatives possess activity against viral targets, which could be applicable to this compound pending further investigation into its specific antiviral properties .
- Enzyme Inhibition Studies : Research has shown that similar compounds inhibit key enzymes involved in cancer cell signaling pathways, indicating that this compound could potentially act as an enzyme inhibitor in similar contexts .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 203.04 g/mol
- Purity : Typically 95%
The compound features a pyrimidine ring, which is known for its ability to participate in various biochemical interactions, making it a versatile building block in organic synthesis.
Anticancer Activity
4-Bromo-6-(methoxymethyl)pyrimidine has shown promising anticancer properties. Research indicates that pyrimidine derivatives can interact with cellular targets involved in cancer progression. Notably, it has been implicated in the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells.
Case Study : A study reported that certain pyrimidine derivatives exhibited significant cytotoxicity against HeLa and A549 cell lines, with IC50 values indicating potent activity (e.g., IC50 = 4.45 µM) .
Antiviral Potential
Research on pyrimidines has also highlighted their potential as antiviral agents. The structural properties of this compound may allow it to target viral enzymes or receptors, although specific studies on this compound are still warranted.
Research Findings : A review indicated that modifications around the pyrimidine core could enhance antiviral activities, suggesting that further exploration of this compound could yield valuable insights into its efficacy against viral infections .
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit key enzymes involved in critical cellular processes. The interaction with enzymes like DHODH not only illustrates its potential as an anticancer agent but also opens avenues for exploring its role in other metabolic pathways.
Biological Activities
This compound exhibits several biological activities due to its structural characteristics:
- Enzyme Interaction : It binds to active sites of enzymes, inhibiting their function and thereby affecting cellular metabolism.
- Cell Signaling Modulation : The compound influences various signaling pathways, potentially altering gene expression related to cell growth and apoptosis.
Data Table: Biological Activities of this compound
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 4 undergoes nucleophilic substitution under various conditions.
Key Reactions:
-
Amination : Treatment with ammonia or amines replaces the bromine with amino groups. For instance, reacting 4-bromo-6-(methoxymethyl)pyrimidine with excess ammonia in ethanol at elevated temperatures yields 4-amino-6-(methoxymethyl)pyrimidine .
-
Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) produces alkoxy derivatives. In one protocol, refluxing with methanol and a base (e.g., Na₂CO₃) generates 4-methoxy-6-(methoxymethyl)pyrimidine .
Example Table: Substitution Reactions
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C and C–N bond formation.
Key Reactions:
-
Suzuki Coupling : Reacting with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example, coupling with 4-tert-butylphenylboronic acid produces 4-(4-tert-butylphenyl)-6-(methoxymethyl)pyrimidine .
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Buchwald-Hartwig Amination : Using Pd catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos), bromine is replaced with amines. This method synthesizes 4-(benzylamino)-6-(methoxymethyl)pyrimidine .
Example Table: Cross-Coupling Reactions
Functionalization of the Methoxymethyl Group
The methoxymethyl substituent at position 6 can be modified through oxidation or deprotection.
Key Reactions:
-
Oxidation : Using strong oxidizing agents (e.g., KMnO₄) converts the methoxymethyl group to a carboxylic acid, yielding 6-carboxy-4-bromopyrimidine .
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Deprotection : Treatment with BBr₃ in dichloromethane removes the methyl group, generating 6-(hydroxymethyl)-4-bromopyrimidine , a precursor for further derivatization .
Cyclization and Heterocycle Formation
Under controlled conditions, the compound participates in cyclization reactions. For example, heating with formamide induces intramolecular cyclization to form pyrimido[4,5-d]pyrimidine derivatives, though this typically requires specific substituents .
Biological Relevance
Derivatives of this compound exhibit pharmacological activity. For instance, analogs with 4-bromophenyl groups (via Suzuki coupling) show potent endothelin receptor antagonism, reducing blood pressure in hypertensive models .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Position and Electronic Effects
5-Bromo-4-methoxy-6-methylpyrimidine (CAS 4319-87-3)
- Molecular Formula : C6H7BrN2O
- Molecular Weight : 203.04
- Key Differences : Bromine is at position 5 instead of 4, and a methyl group replaces the methoxymethyl group at position 5.
- Impact :
4-Chloro-6-(methoxymethyl)pyrimidine (CAS 3122-84-7)
- Molecular Formula : C6H7ClN2O
- Molecular Weight : 158.59
- Key Differences : Chlorine replaces bromine at position 3.
- Impact :
Functional Group Variations
4,6-Dichloro-5-methoxypyrimidine
- Molecular Formula : C5H4Cl2N2O
- Molecular Weight : 191.00
- Key Differences : Dichloro substitution at positions 4 and 6, with a methoxy group at position 5.
- Impact: Dichloro substitution increases electron-withdrawing effects, deactivating the ring toward electrophilic attack.
5-Bromo-4-cyclopropyl-6-methylpyrimidine (CAS 1434127-91-9)
- Molecular Formula : C8H9BrN2
- Molecular Weight : 213.07
- Key Differences : Cyclopropyl and methyl groups replace methoxymethyl.
- Impact :
Research Findings and Trends
- Crystallography : Brominated pyrimidines exhibit distinct packing motifs compared to chlorinated analogs. For example, 4-bromo derivatives form coordination complexes via Br···N interactions, whereas Cl···N interactions dominate in chloro-pyrimidines .
- Synthetic Accessibility : Methoxymethyl-substituted pyrimidines are synthesized via nucleophilic substitution or phosphonium ylide reactions, offering modular routes for diversification .
Preparation Methods
Halogenation and Pyrimidine Core Formation
A common approach begins with the preparation of a dichloropyrimidine intermediate, which can be selectively substituted to introduce the bromine and methoxymethyl groups.
For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be synthesized via catalytic esterification followed by chlorination using phosphorus oxychloride and phosgene reagents under controlled temperature conditions (20–105 °C). This method achieves yields around 73–75% for the dichloropyrimidine intermediate.
The chlorination step is carefully controlled by adding reagents such as N,N-dimethylaminopyridine and toluene as solvent, with subsequent aqueous workup and solvent removal to isolate the product with high purity (>99.9% by HPLC).
Introduction of Methoxymethyl Group
The methoxymethyl substituent is typically introduced via nucleophilic substitution of the chlorine at the 6-position with a methoxymethyl nucleophile or via reaction with sodium methoxide in methanol, often under reflux or elevated temperatures (e.g., 75 °C).
In one documented process, sodium methoxide and methanol react with an intermediate ester or pyrimidine derivative, followed by reaction with formamidine hydrochloride to form the pyrimidine ring substituted at the 6-position.
The methoxymethylation step is followed by purification steps including crystallization and filtration to isolate the product with high yield (above 80%) and high purity.
Bromination at the 4-Position
Bromination at the 4-position can be achieved by starting with a 4-chloropyrimidine intermediate and substituting the chlorine with bromine via nucleophilic aromatic substitution or by direct bromination using brominating agents under mild conditions.
Alternatively, the use of 4-bromo-substituted phenyl precursors in the initial pyrimidine ring construction can lead to 4-bromo substitution in the final product, as seen in studies synthesizing 5-(4-bromophenyl)-4,6-dichloropyrimidine derivatives.
Representative Synthetic Route with Yields and Conditions
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux 5-6 h | Esterification to methyl p-bromophenylacetate (Intermediate 1) | 94–95 | Catalyst recovered by filtration |
| 2 | Sodium methoxide, methanol, dimethyl carbonate, N2 atmosphere, 75 °C, 6 h | Formation of Intermediate 2 by nucleophilic substitution | - | Nitrogen atmosphere to avoid oxidation |
| 3 | Formamidine hydrochloride, 25 °C, 16 h | Cyclization to form pyrimidine ring (Intermediate 3) | 92.5 | pH adjustment and filtration for purification |
| 4 | Toluene, N,N-dimethylaminopyridine, solid phosgene, 30–100 °C, 3–4 h | Chlorination and ring closure to 5-(4-bromophenyl)-4,6-dichloropyrimidine | 84.6 | Followed by aqueous extraction and drying |
Overall yield for the multi-step process is approximately 73–75%.
Analytical and Purity Data
The final products are typically analyzed by high-performance liquid chromatography (HPLC) with purity levels exceeding 99.9%.
Liquid chromatography (LC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of intermediates and final compounds.
Alternative Synthetic Insights
Some studies describe the synthesis of related pyrimidine derivatives by cyclization of chalcone intermediates with guanidine hydrochloride under reflux in ethanol, yielding pyrimidine derivatives with various substitutions, including methoxy groups.
The use of formamide and phenyl isocyanate at elevated temperatures has also been reported for the synthesis of bicyclic pyrimidine systems, which could provide insights for analogous substitutions on the pyrimidine core.
In medicinal chemistry applications, 4-bromo-substituted pyrimidines have been synthesized using potassium tert-butylate and ethylene glycol derivatives, indicating possible routes for side chain modifications.
Summary and Expert Notes
The preparation of 4-Bromo-6-(methoxymethyl)pyrimidine is best achieved through a multi-step synthesis starting from p-bromophenylacetic acid derivatives, involving esterification, nucleophilic substitution, cyclization, and chlorination steps.
Control of reaction conditions such as temperature, reagent addition rates, and pH is critical to maximize yield and purity.
The use of solid acid catalysts, nitrogen atmosphere, and careful aqueous workup contribute to efficient synthesis.
Analytical techniques such as HPLC and LC are essential for confirming product identity and purity.
The overall synthetic strategy is well-documented in recent patents and peer-reviewed literature, providing a reliable and scalable method for producing this compound with high purity and good yield.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
